(6-(Fluoromethyl)pyridin-2-yl)methanol

Descripción general

Descripción

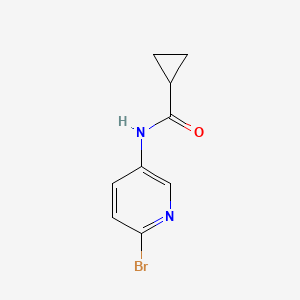

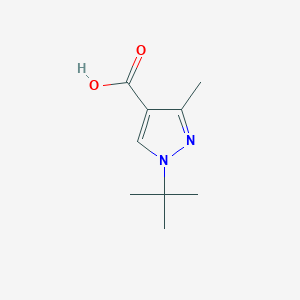

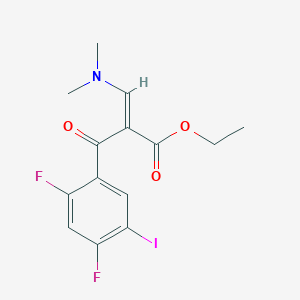

“(6-(Fluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is primarily used for research and development purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

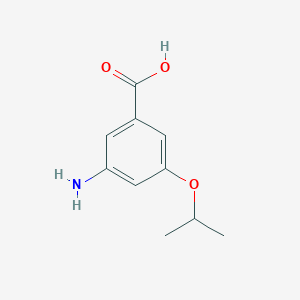

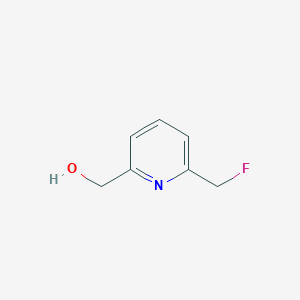

The molecular structure of “(6-(Fluoromethyl)pyridin-2-yl)methanol” consists of a pyridine ring with a fluoromethyl group at the 6-position and a methanol group at the 2-position . The exact mass of the molecule is 141.05900 .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

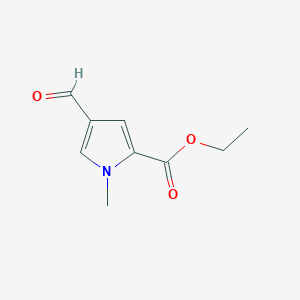

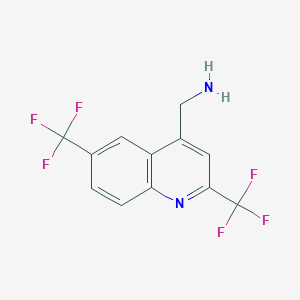

“(6-(Fluoromethyl)pyridin-2-yl)methanol” can be used in the synthesis of novel compounds. For instance, it has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

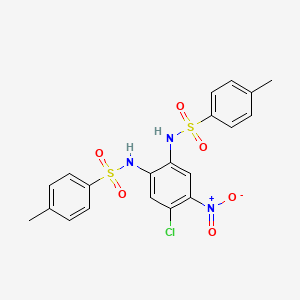

Compounds synthesized using “(6-(Fluoromethyl)pyridin-2-yl)methanol” have shown potential anti-fibrosis activity. In a study, fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

The study also showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Chemical Properties

“(6-(Fluoromethyl)pyridin-2-yl)methanol” has a molecular formula of C7H8FNO and a molecular weight of 141.14300 . These properties are important for understanding its behavior in chemical reactions and its potential applications in various fields.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure . The compound should be stored and disposed of properly, and contact with skin and eyes should be avoided .

Mecanismo De Acción

Target of Action

The primary target of (6-(Fluoromethyl)pyridin-2-yl)methanol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

(6-(Fluoromethyl)pyridin-2-yl)methanol interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction alters the enzyme’s ability to catalyze the formation of 4-hydroxyproline, a key component in the structure of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by (6-(Fluoromethyl)pyridin-2-yl)methanol affects the collagen synthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the formation of stable collagen, which could have downstream effects on tissue structure and function.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by (6-(Fluoromethyl)pyridin-2-yl)methanol results in a decrease in the production of collagen . This could potentially affect various biological processes that rely on collagen, such as wound healing, tissue repair, and skin aging.

Action Environment

The action, efficacy, and stability of (6-(Fluoromethyl)pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase. Proper storage and handling conditions are necessary to maintain the compound’s efficacy .

Propiedades

IUPAC Name |

[6-(fluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEDKNCCZVUBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CF)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Fluoromethyl)pyridin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.